molecular formula C27H22ClN5O3 B2879606 1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine CAS No. 1032002-05-3

1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine

Cat. No. B2879606
CAS RN: 1032002-05-3
M. Wt: 499.96
InChI Key: FFQNTVIKKQBUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, employing a four-component cyclocondensation process. These compounds were characterized and screened for in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Antimycobacterial Activity

Lv et al. (2017) reported on the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) showing significant activity against drug-sensitive/resistant MTB strains. This work highlights the potential of such compounds in addressing challenges in treating tuberculosis, a critical global health issue (Kai Lv et al., 2017).

Anticancer Activity

Kumar and colleagues (2013) investigated the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. Their findings suggest that some derivatives exhibit good anticancer activity against various cancer cell lines, offering insights into the development of new therapeutic agents (Sandeep Kumar et al., 2013).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-6-5-8-18(12-16)25-31-27(36-32-25)21-14-33(26-20(24(21)35)11-10-17(2)30-26)15-23(34)29-13-19-7-3-4-9-22(19)28/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQNTVIKKQBUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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